
(R)-2-(2,5-Dimethylphenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(2,5-Dimethylphenyl)piperidine is a chiral compound belonging to the class of piperidines Piperidines are a group of organic compounds characterized by a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,5-Dimethylphenyl)piperidine typically involves the reaction of 2,5-dimethylphenyl derivatives with piperidine under specific conditions. One common method is the reductive amination of 2,5-dimethylbenzaldehyde with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2,5-Dimethylphenyl)piperidine may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions would be optimized for scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(2,5-Dimethylphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: N-oxides of ®-2-(2,5-Dimethylphenyl)piperidine.
Reduction: Secondary amines derived from the reduction of the piperidine ring.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-(2,5-Dimethylphenyl)piperidine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
The compound may be studied for its potential biological activity, including interactions with various enzymes and receptors.
Medicine
In medicinal chemistry, ®-2-(2,5-Dimethylphenyl)piperidine could be explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry
Industrially, the compound might be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-2-(2,5-Dimethylphenyl)piperidine would depend on its specific application. In a biological context, it might interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,5-Dimethylphenyl)piperidine: The non-chiral version of the compound.
2-(2,5-Dimethylphenyl)pyrrolidine: A similar compound with a five-membered ring.
2-(2,5-Dimethylphenyl)morpholine: A related compound with an oxygen atom in the ring.
Uniqueness
®-2-(2,5-Dimethylphenyl)piperidine is unique due to its chiral nature, which can impart specific stereochemical properties to the molecules it is used to synthesize. This can be crucial in applications requiring enantioselectivity, such as in drug development.
Propriétés
Formule moléculaire |
C13H19N |
|---|---|
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
(2R)-2-(2,5-dimethylphenyl)piperidine |
InChI |
InChI=1S/C13H19N/c1-10-6-7-11(2)12(9-10)13-5-3-4-8-14-13/h6-7,9,13-14H,3-5,8H2,1-2H3/t13-/m1/s1 |
Clé InChI |
OYLNLSGRIMNJLO-CYBMUJFWSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C)[C@H]2CCCCN2 |
SMILES canonique |
CC1=CC(=C(C=C1)C)C2CCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



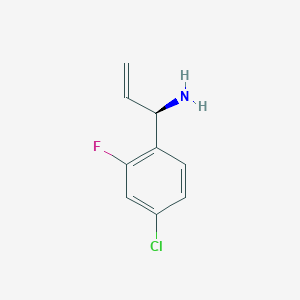
![Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate hcl](/img/structure/B13043560.png)
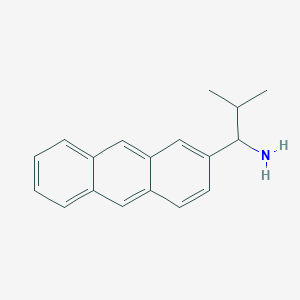
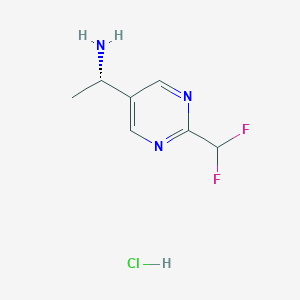
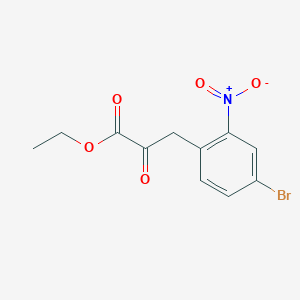
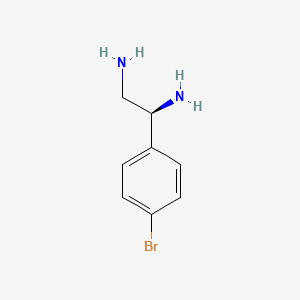
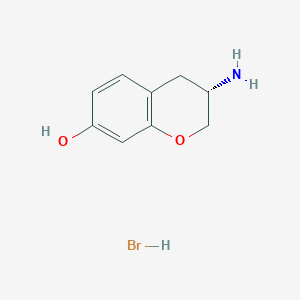
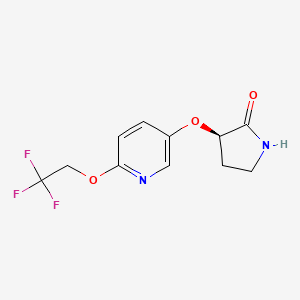
![Racemic-(3R,6R)-2-Tert-Butyl3-Ethyl6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B13043587.png)
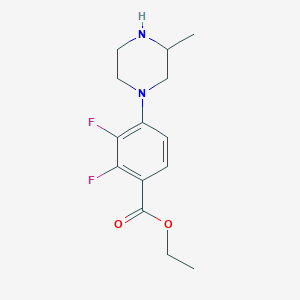
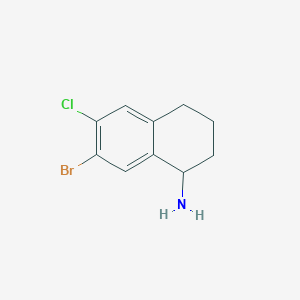
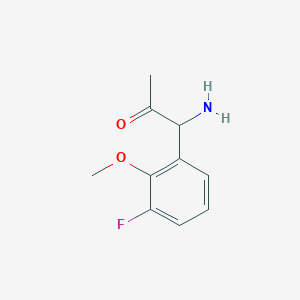
![4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide](/img/structure/B13043608.png)
